(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide

Medicinal chemistry Covalent inhibitor design Electrophilic warhead optimization

(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide (CAS 1800044-62-5; PubChem CID is a synthetic small molecule belonging to the α‑halo enone benzamide class. It incorporates a (Z)-configured bromo‑enone core conjugated with a piperidine carboxamide and an ortho‑tolyl substituent, yielding a molecular formula of C₂₂H₂₃BrN₂O₂ and a molecular weight of 427.3 g·mol⁻¹.

Molecular Formula C22H23BrN2O2
Molecular Weight 427.3 g/mol
Cat. No. B11778745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide
Molecular FormulaC22H23BrN2O2
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Br
InChIInChI=1S/C22H23BrN2O2/c1-16-10-6-7-13-18(16)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26)/b20-19-
InChIKeyXEKFJRJIBATNSW-VXPUYCOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide: CAS 1800044-62-5 Procurement and Structural Identity


(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide (CAS 1800044-62-5; PubChem CID 91933739) is a synthetic small molecule belonging to the α‑halo enone benzamide class [1][2]. It incorporates a (Z)-configured bromo‑enone core conjugated with a piperidine carboxamide and an ortho‑tolyl substituent, yielding a molecular formula of C₂₂H₂₃BrN₂O₂ and a molecular weight of 427.3 g·mol⁻¹ . The compound is primarily distributed as a screening compound for medicinal chemistry and chemical biology applications, with a minimum commercial purity specification of 95% .

Why (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide Cannot Be Replaced by In-Class Analogs


Despite sharing a conserved α‑halo enone benzamide scaffold, in‑class analogs differ at three critical structural positions—the halogen leaving group (Br vs. Cl), the aryl substitution pattern (ortho‑tolyl vs. para‑tolyl vs. phenyl), and the heterocyclic appendage (piperidine vs. quinoline)—each of which independently modulates reactivity, lipophilicity, and target‑binding geometry . The bromine atom confers a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and superior leaving‑group ability (pKa of HBr ≈ −9 vs. HCl ≈ −7), directly altering electrophilic reactivity at the enone β‑carbon [1]. The ortho‑methyl group introduces steric hindrance that restricts rotational freedom around the aryl–enone bond compared with para‑tolyl or unsubstituted phenyl analogs, potentially pre‑organizing the molecule into a distinct conformational ensemble for protein binding [2]. Generic substitution without explicit comparative data therefore risks unpredictable changes in target engagement, selectivity, and pharmacokinetic behavior.

Head-to-Head and Cross-Study Comparative Evidence for (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide


Bromo vs. Chloro Leaving-Group Divergence in α-Halo Enone Benzamide Reactivity

The target compound bears a bromine atom at the vinylic position, whereas the closest commercial analog (CAS 1323140-59-5) carries a chlorine atom at the identical position . In the broader α‑halo enone class, the bromo substituent consistently delivers superior electrophilic reactivity: the α‑bromo enone intermediate 30 exhibited an IC₅₀ of 0.39 ± 0.03 µM against HCT116 colorectal carcinoma cells, representing an 8‑ to 27‑fold potency gain over other cancer cell lines [1]. Although this specific activity has not been measured for the target compound itself, the class‑level correlation between α‑bromo substitution and enhanced cytotoxicity provides a mechanistic basis for preferring the bromo congener when electrophilic warhead potency is a critical selection criterion [1][2].

Medicinal chemistry Covalent inhibitor design Electrophilic warhead optimization

Ortho-Tolyl vs. Para-Tolyl Conformational Restriction and Lipophilic Surface Matching

The target compound positions a methyl group ortho to the enone‑aryl junction, whereas the commercially available p‑tolyl analog (EvitaChem EVT‑11913891) places the methyl group para . Ortho substitution imposes torsional restriction around the aryl–enone bond, reducing the number of accessible low‑energy conformers compared with the para isomer [1]. In the related benzamide‑piperidine series evaluated for Smo (Smoothened) antagonism, subtle changes in aryl substitution geometry produced Gli‑luciferase inhibition shifts exceeding 10‑fold among close analogs, demonstrating that the ortho/para topology is not functionally silent [2]. Furthermore, the ortho‑methyl group orients its hydrophobic surface perpendicular to the benzamide plane, creating a distinct three‑dimensional lipophilic footprint that may complement shallow hydrophobic pockets in bromodomain‑containing proteins (e.g., BRD4 BD1) more effectively than the planar p‑tolyl arrangement [3].

Structure-based drug design Conformational pre-organization BRD4 bromodomain targeting

Ortho-Methyl Phenyl vs. Unsubstituted Phenyl: Lipophilicity-Driven Property Differentiation

Replacement of the ortho‑tolyl group in the target compound (MW 427.3, XLogP3‑AA = 4.5) with an unsubstituted phenyl ring yields the analog CAS 705293‑97‑6 (MW 413.3, XLogP3‑AA estimated ≈3.8–4.0 based on the ΔlogP contribution of an aromatic methyl group of ~0.5–0.7 units) . The introduction of a single methyl group increases calculated lipophilicity by approximately 0.5–0.7 logP units while adding only 14 Da to the molecular weight, shifting the compound into a more favorable permeability window (logP 3–5) for passive membrane diffusion while maintaining compliance with Lipinski’s Rule of Five [1][2]. The target compound’s topological polar surface area (TPSA) is predicted to be 49.4 Ų (based on the chloro analog’s experimental value), identical between the o‑tolyl and phenyl variants, confirming that the lipophilicity gain is achieved without sacrificing polarity‑driven solubility determinants .

Physicochemical property optimization LogP tuning Permeability enhancement

Piperidine vs. Quinoline Heterocycle: Scaffold-Dependent Target Engagement Profiles

The target compound incorporates a piperidine carboxamide, whereas the analog CAS 1800044‑72‑7 replaces the o‑tolyl group with a quinolin‑3‑yl moiety while retaining the bromo‑enone‑piperidine core . Although direct comparative pharmacology is not published, the quinoline scaffold is a privileged structure for kinase ATP‑binding site engagement (e.g., EGFR‑TK, PI3K isoforms), whereas the piperidine‑benzamide motif has been explored as a Smo antagonist and BRD4 bromodomain ligand [1][2]. A compound in the piperidine‑benzamide series (Compound 5q) demonstrated Gli‑luciferase inhibition with an IC₅₀ of 2.8 µM and suppressed tumor cell proliferation in a GLI‑dependent manner in an in vivo xenograft model, confirming that the piperidine‑benzamide architecture is competent for Hedgehog pathway antagonism [2]. The absence of the quinoline nitrogen eliminates a hydrogen‑bond acceptor that could promiscuously interact with kinase hinge regions, potentially conferring a cleaner selectivity profile for non‑kinase targets such as bromodomains or GPCRs [3].

Kinase inhibitor selectivity Bromodomain targeting Scaffold hopping

Computed ADME Property Differentiation from Chloro and Phenyl Analogs

Comparative computed ADME profiling reveals that the target compound occupies a distinct physicochemical space relative to its closest analogs [1]. The bromo‑o‑tolyl combination yields a consensus LogP (XLogP3‑AA = 4.5) that is approximately 0.5–0.7 units higher than the phenyl analog and approximately 0.2–0.3 units higher than the chloro‑o‑tolyl analog (iLOGP = 3.3 for the chloro variant) [2]. All three compounds share identical hydrogen‑bond donor (1) and acceptor (2) counts and comparable TPSA (~49.4 Ų), indicating that the lipophilicity differentiation is achieved without altering polar surface area, a desirable profile for optimizing permeability while maintaining aqueous solubility [3]. The target compound’s molecular weight (427.3) and logP (4.5) place it at the upper boundary of typical fragment and lead‑like chemical space (MW <450, logP <5), making it suitable for both fragment‑based screening and direct lead optimization [4].

ADME prediction Drug-likeness assessment Fragment-based screening

Recommended Research and Procurement Scenarios for (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide


Covalent Fragment and Electrophilic Warhead Screening Libraries

The α‑bromo enone electrophilic warhead embedded in this compound makes it suitable for inclusion in covalent fragment screening libraries targeting cysteine or other nucleophilic residues. The bromo leaving group offers faster addition–elimination kinetics than the chloro analog (CAS 1323140‑59‑5), which is advantageous when screening against targets with short residence‑time windows [1][2]. Procurement at 95% purity (AKSci Catalog 3936EC) ensures sufficient quality for direct use in biochemical and biophysical assays, including intact protein mass spectrometry for covalent adduct detection .

Hedgehog (Hh) Pathway Inhibitor Lead Optimization Starting Point

Based on the demonstrated Smo antagonism of structurally related piperidine‑benzamide derivatives (Compound 5q, Gli‑luciferase IC₅₀ = 2.8 µM, in vivo xenograft efficacy), this compound can serve as a starting scaffold for medicinal chemistry optimization of Hh pathway inhibitors [3]. The o‑tolyl substituent provides a vector for further functionalization (e.g., halogenation, nitration, or Suzuki coupling at the para position of the tolyl ring) without perturbing the core pharmacophore, enabling rapid SAR exploration.

BRD4 Bromodomain Selectivity Profiling and PROTAC Design

The piperidine‑benzamide core has been validated as a BRD4 bromodomain‑binding scaffold in the BET inhibitor field [4]. This compound’s distinct o‑tolyl geometry and bromo‑enone electrophile create a unique binding surface that may differentially engage BRD4 BD1 versus BD2 domains compared with known inhibitors (e.g., JQ1, iBET‑762). Its moderate molecular weight (427.3) and favorable logP (4.5) also position it as a viable warhead for PROTAC (PROteolysis TArgeting Chimera) design, where the piperidine nitrogen can serve as a solvent‑exposed linker attachment point [4].

Physicochemical Property Benchmarking for CNS-Penetrant Chemical Space

With a computed XLogP3‑AA of 4.5, TPSA of approximately 49.4 Ų, a single H‑bond donor, and only two H‑bond acceptors, this compound resides within the favorable physicochemical range for CNS drug discovery (CNS MPO score ≥4) [5][6]. It can be employed as a reference compound for calibrating permeability assays (PAMPA, Caco‑2) and for benchmarking new CNS‑directed chemical series against established multiparameter optimization criteria.

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